molecular formula C11H15NO3 B1300685 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde CAS No. 87743-10-0

3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B1300685
CAS No.: 87743-10-0
M. Wt: 209.24 g/mol
InChI Key: VKEQLWUOIPAOPW-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde (DMAHMB) is a synthetic aromatic aldehyde that has seen a wide range of applications in scientific research. It is a versatile reagent that can be used in many different areas, such as synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research has explored the synthesis of various derivatives from reactions involving compounds structurally similar to 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde. For example, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones involved reactions with 3-ethoxy-4-hydroxybenzaldehyde, highlighting the versatility of these compounds in creating new chemical entities (Yüksek et al., 2005).
  • Molecular Imaging : A study on stilbene derivatives, which are structurally related, revealed their potential as diagnostic imaging agents targeting amyloid plaques in Alzheimer's disease. This indicates the possible application of similar compounds in medical imaging and diagnostics (Ono et al., 2003).
  • Synthesis of Isotopically Labeled Probes : The efficient synthesis of isotopically labelled probes like [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a common intermediate in the synthesis of biologically relevant molecules, showcases the utility of these compounds in biochemical research (Collins et al., 2016).

Biochemical and Pharmacological Research

  • Antimicrobial Activity : Schiff base ligands derived from compounds similar to this compound have been synthesized and tested for antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).
  • Anti-Bacterial Properties : Compounds derived from reactions involving similar aldehydes have been studied for their anti-bacterial properties, suggesting potential applications in addressing bacterial infections (Roy et al., 2014).

Material Science and Organic Synthesis

  • Synthesis of Novel Compounds : The synthesis of novel compounds like 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from derivatives of hydroxybenzaldehyde demonstrates the role of these compounds in advanced organic synthesis (Henry & Jacobs, 2001).
  • Oxidovanadium(V) Complexes : Studies involving oxidovanadium(V) complexes of similar compounds highlight their significance in inorganic chemistry and potential applications in catalysis and material science (Back et al., 2012).

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)6-9-4-8(7-13)5-10(15-3)11(9)14/h4-5,7,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEQLWUOIPAOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=CC(=C1)C=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363372
Record name 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87743-10-0
Record name 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.0 g (0.15 mol) of a 40% aqueous dimethylamine solution were added to 12.0 g (0.15 mol) of a 37% aqueous formaldehyde solution in 90 ml of ethanol. Then 15.2 g (0.10 mol) of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were added. The reaction mixture was refluxed for 30 minutes and stirred for a further 24 hours at room temperature. Then the reaction mixture was left to stand overnight in the refrigerator at 0 to 5° C. The precipitated solid was filtered out, washed with ice-cold acetone and dried. The result was a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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